![molecular formula C11H16FN5 B11735402 [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735402.png)
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
Description
The compound [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a bifunctional pyrazole derivative featuring two distinct pyrazole moieties linked via methylene groups. The first pyrazole ring is substituted with fluorine at position 5 and methyl groups at positions 1 and 3, while the second pyrazole contains a methyl group at position 1.
Properties
Molecular Formula |
C11H16FN5 |
---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C11H16FN5/c1-8-10(11(12)17(3)15-8)7-13-6-9-4-5-14-16(9)2/h4-5,13H,6-7H2,1-3H3 |
InChI Key |
WGMIWLIWJGCFQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNCC2=CC=NN2C)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of appropriate pyrazole derivatives with fluorinating agents. One common method involves the use of 5-fluoro-1,3-dimethyl-1H-pyrazole as a starting material, which is then reacted with methylating agents under controlled conditions to introduce the methyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce pyrazole alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of fluorine can enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The fluorine and methyl groups can influence the compound’s binding affinity and selectivity towards target proteins or enzymes. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related pyrazole- and amine-containing derivatives, focusing on substituent effects, molecular properties, and inferred biological implications.
Table 1: Structural and Functional Comparison of Pyrazole-Based Amines
*Estimated based on molecular formula (C11H16FN5).
†Approximate value due to incomplete structural details.
Key Observations
Substituent Effects on Bioactivity :
- Fluorine substitution (as in the target compound and EP 1,926,722 derivatives) is a common strategy to improve metabolic stability and binding affinity .
- The trifluoromethyl group in ’s compound likely enhances lipophilicity and enzyme inhibition, a feature absent in the target compound .
Molecular Complexity vs. Function: The target compound’s bifunctional pyrazole design balances complexity and synthetic accessibility compared to larger hybrids (e.g., benzimidazole-pyridine in ), which may face challenges in bioavailability .
Structural Characterization Tools :
- Crystallographic software (e.g., SHELXL, ORTEP) mentioned in , and 8 is critical for resolving anisotropic displacement parameters in such compounds, particularly for fluorinated derivatives .
Synthetic Considerations :
- Multi-step protocols in and (e.g., coupling reactions, nitrogen purging) suggest that the target compound’s synthesis may require alkylation of pyrazole precursors under inert conditions .
Biological Activity
The compound [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine, also known by its chemical identifiers, has garnered attention for its potential biological activities, especially in the realms of anticancer and anti-inflammatory applications. This article synthesizes findings from various studies to evaluate its biological efficacy.
The compound's molecular formula is with a molecular weight of approximately 287.77 g/mol. It is characterized by the presence of two pyrazole moieties, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 287.77 g/mol |
CAS Number | 1855939-23-9 |
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 3.79 | Induction of apoptosis |
SF-268 | 12.50 | Cell cycle arrest |
NCI-H460 | 42.30 | Inhibition of proliferation |
In a comparative study, derivatives similar to this compound demonstrated significant cytotoxicity against HepG2 and P815 cell lines, with IC50 values reported at 3.25 mg/mL and 17.82 mg/mL respectively .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been documented. The compound's ability to inhibit pro-inflammatory cytokines was assessed in vitro, showing a reduction in TNF-alpha and IL-6 levels, which are critical mediators in inflammatory processes.
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound exhibits strong binding affinity to DNA, which may disrupt replication processes in cancer cells.
- Kinase Inhibition : Inhibition of specific kinases involved in cell signaling pathways has been observed, contributing to its anticancer properties.
- Apoptosis Induction : The compound promotes programmed cell death in malignant cells, enhancing its therapeutic potential.
Study 1: Antitumor Efficacy
In a controlled study involving A549 lung cancer cells, the compound was found to induce apoptosis significantly more than traditional chemotherapeutics like carboplatin. The study reported an IC50 value of approximately 36.12 µM for this compound, indicating its potential as a viable alternative or adjunct in cancer therapy .
Study 2: In Vivo Assessment
An animal model study evaluated the effectiveness of the compound against tumor growth in mice. Results indicated a substantial reduction in tumor size compared to control groups treated with placebo. This suggests that this compound may have promising applications in clinical oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.